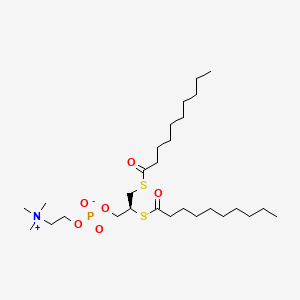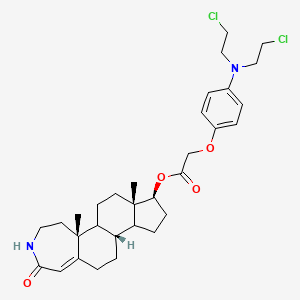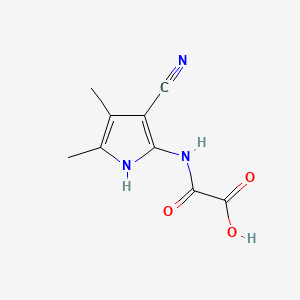
Dimetilcarbamato de piridin-3-ilo
Descripción general
Descripción
Pyridin-3-yl dimethylcarbamate is a compound of interest due to its structural and chemical properties, which have applications in various fields of chemistry and materials science. Its synthesis and characterization involve complex reactions and analytical techniques to understand its behavior and interactions at the molecular level.
Synthesis Analysis
The synthesis of related pyridinyl compounds often involves strategic combinations of reactants to achieve the desired molecular structure. For instance, a method for synthesizing 3-(dimethylboryl)pyridine showcases the importance of selecting suitable reactants and conditions to achieve specific substitutions on the pyridine ring (Wakabayashi et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to Pyridin-3-yl dimethylcarbamate, such as dimethyl pyridin-2-ylcarbamoylphosphoramidate complexes, reveals how ligands coordinate with metal ions, demonstrating the versatility of pyridinyl compounds in forming complex structures (Shatrava et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyridinyl compounds can lead to a variety of products depending on the reactants and conditions used. For example, reactions of substituted pyridin-2-yl and quinolin-2-yl carbamates from corresponding hetaryl ureas and alcohols demonstrate the reactivity of these compounds and their potential for generating a wide range of derivatives (Kasatkina et al., 2021).
Aplicaciones Científicas De Investigación
Farmacología
El dimetilcarbamato de piridin-3-ilo se utiliza como patrón de referencia en la investigación farmacológica, especialmente en el control de calidad y el ensayo de compuestos farmacéuticos {svg_1}. Se asocia a la familia de API de piridostigmina, un fármaco que se utiliza para tratar la miastenia gravis {svg_2}. Su papel en la farmacología es crucial para garantizar la potencia, la calidad, la pureza y la identidad de los productos farmacéuticos.
Agricultura
En el sector agrícola, se han sintetizado y evaluado derivados del this compound por sus actividades herbicidas contra las malas hierbas y su fitotoxicidad contra el arroz trasplantado {svg_3}. La eficacia herbicida varía con la estructura de los compuestos, lo que indica su potencial como herbicida selectivo en los arrozales.
Bioquímica
Se exploran los derivados del compuesto por sus características ADMET (absorción, distribución, metabolismo, excreción y toxicidad), que son esenciales para el desarrollo de fármacos {svg_4}. Este análisis es fundamental en las primeras etapas para evitar fallos en el desarrollo de fármacos.
Ciencia de materiales
El this compound se utiliza en la ciencia de materiales como compuesto puro para diversas aplicaciones, incluido el desarrollo de nuevos materiales con posibles aplicaciones farmacéuticas {svg_5}.
Química analítica
Este compuesto sirve como patrón de referencia USP en química analítica, lo que ayuda a determinar varios parámetros analíticos en las pruebas de calidad y los ensayos {svg_6}. Es un componente fundamental para la validación de los métodos analíticos y la calibración de la instrumentación.
Síntesis orgánica
El compuesto participa en la síntesis de diversas moléculas orgánicas, en particular las que tienen una posible actividad herbicida {svg_7}. Su papel en la síntesis orgánica es fundamental debido a su reactividad y su capacidad para formar diversas estructuras orgánicas.
Química medicinal
En química medicinal, se estudian los análogos estructurales del this compound por su potencial como agentes diana contra el cáncer {svg_8}. Se exploran los derivados del compuesto para diversas actividades biológicas, contribuyendo al desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
Target of Action
The primary target of Pyridin-3-yl dimethylcarbamate is the enzyme obtusifoliol 14α-methyl demethylase P450 . This enzyme plays a crucial role in the conversion of obtusifoliol to phytosterols in plants .
Mode of Action
Pyridin-3-yl dimethylcarbamate acts as an inhibitor of the enzyme obtusifoliol 14α-methyl demethylase P450 . By inhibiting this enzyme, the compound disrupts the normal conversion of obtusifoliol to phytosterols, which are essential components of plant cell membranes .
Biochemical Pathways
The inhibition of obtusifoliol 14α-methyl demethylase P450 by Pyridin-3-yl dimethylcarbamate affects the biosynthesis of phytosterols . Phytosterols are crucial for maintaining the integrity and fluidity of plant cell membranes. Therefore, the inhibition of their production can lead to detrimental effects on plant growth and development .
Result of Action
The inhibition of obtusifoliol 14α-methyl demethylase P450 by Pyridin-3-yl dimethylcarbamate leads to a deficiency in phytosterols . This deficiency can disrupt the integrity and fluidity of plant cell membranes, leading to detrimental effects on plant growth and development .
Propiedades
IUPAC Name |
pyridin-3-yl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELUFSMNDBCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199535 | |
| Record name | Norpyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51581-32-9 | |
| Record name | Norpyridostigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norpyridostigmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51581-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norpyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridyl dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORPYRIDOSTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49I1A7125L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Pyridin-3-yl dimethylcarbamate in pharmaceutical analysis?
A1: Pyridin-3-yl dimethylcarbamate, also known as Impurity A (IMP A), is a significant compound in the pharmaceutical analysis of Pyridostigmine Bromide (PR). [] It's identified as a related substance to PR, meaning it's present in the drug substance or finished product, potentially impacting its quality, safety, and efficacy. Specifically, IMP A is considered a major inactive metabolite of PR and is also known to be its alkaline-induced degradation product. [] This makes its detection and quantification crucial for ensuring the quality and stability of PR formulations.
Q2: How is Pyridin-3-yl dimethylcarbamate analyzed alongside Pyridostigmine Bromide and its other impurities?
A2: A green, accurate, and specific high-performance thin-layer chromatographic (HPTLC) method has been developed to simultaneously quantify PR, IMP A, and another related substance, Impurity B (3-hydroxy-N-methylpyridinium bromide). [] This method utilizes silica gel HPTLC F254 plates as a stationary phase and an environmentally friendly mixture of acetone:acetic acid (80:20, v/v) as the developing system. [] The separated bands are then scanned at 260 nm for quantification. [] This method is compliant with International Conference on Harmonization (ICH) guidelines and allows for the efficient analysis of PR and its related substances in pure form, tablets, and even spiked human plasma. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)
![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)
![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)
